2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide
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Overview
Description
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is a synthetic compound with the molecular formula C20H25N3O3 and a molecular weight of 355.44 g/mol It is a derivative of lysergamide, a class of compounds known for their psychoactive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves multiple steps, starting from lysergic acidThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves its interaction with serotonin (5-HT) receptors. It acts as a partial agonist at these receptors, leading to changes in neurotransmitter release and neuronal activity. This interaction is similar to that of other lysergamide derivatives, which are known to produce psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known psychoactive compound with similar structural features.
2-Oxo-3-hydroxy LSD: A major metabolite of LSD with similar chemical properties.
Lysergic Acid Methyl Propyl Amide: Another derivative of lysergic acid with comparable effects.
Uniqueness
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for studying the effects of lysergamide derivatives on the central nervous system .
Properties
IUPAC Name |
(6aR,9R)-5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLKUJBRLOLIQ-VRORWYBRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858263 |
Source
|
Record name | (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
249921-57-1 |
Source
|
Record name | (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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